molecular formula C8H13ClN2 B6297077 6-Isopropylpyridin-3-amine hydrochloride CAS No. 1061875-23-7

6-Isopropylpyridin-3-amine hydrochloride

Cat. No.: B6297077
CAS No.: 1061875-23-7
M. Wt: 172.65 g/mol
InChI Key: CUMLEGOVSOWECA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylpyridin-3-amine hydrochloride typically involves the reaction of 6-isopropylpyridin-3-amine with hydrochloric acid. The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

6-Isopropylpyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .

Scientific Research Applications

6-Isopropylpyridin-3-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isopropylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Isopropylpyridin-3-amine hydrochloride include:

Uniqueness

This compound is unique due to its specific isopropyl substitution at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-propan-2-ylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6(2)8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMLEGOVSOWECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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